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Executive Summary
The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by

the PTPN11 gene, has emerged as a critical node in oncogenic signaling and a key regulator

of the tumor microenvironment (TME).[1][2] SHP2 is a non-receptor protein tyrosine

phosphatase that plays a pivotal role in mediating cellular proliferation, survival, and

differentiation through the RAS-mitogen-activated protein kinase (MAPK) signaling cascade.[2]

[3] Dysregulation of SHP2 activity is implicated in the pathogenesis of various solid tumors and

hematological malignancies.[2][4] SHP389 (also known as TNO155) is a potent and selective

allosteric inhibitor of SHP2 currently under clinical investigation.[5][6] This technical guide

provides a comprehensive overview of SHP389 and its effects on the TME, summarizing key

preclinical and clinical findings, detailing experimental methodologies, and visualizing critical

signaling pathways and workflows.

Introduction to SHP2 and its Role in Cancer
SHP2 is a ubiquitously expressed phosphatase that integrates signals from receptor tyrosine

kinases (RTKs) to downstream pathways, most notably the RAS-MAPK pathway.[2][3] It acts

as a critical signaling hub, modulating pathways that are frequently hyperactivated in cancer,

such as those driven by EGFR, KRAS, and BRAF mutations.[1][4] Beyond its cell-intrinsic roles

in promoting tumor growth, SHP2 is a key regulator of the immune landscape within the TME.

[1] It is involved in the PD-1/PD-L1 immune checkpoint pathway, influencing T-cell activation

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b8143749?utm_src=pdf-interest
https://bio-protocol.org/exchange/minidetail?type=30&id=9304093
https://pmc.ncbi.nlm.nih.gov/articles/PMC8441943/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8441943/
https://pubmed.ncbi.nlm.nih.gov/32000895/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8441943/
https://bio-protocol.org/exchange/minidetail?id=3927489&type=30
https://www.benchchem.com/product/b8143749?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/12972183/
https://www.jove.com/t/61807/polarization-m1-m2-human-monocyte-derived-cells-analysis-with-flow
https://www.benchchem.com/product/b8143749?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8441943/
https://pubmed.ncbi.nlm.nih.gov/32000895/
https://bio-protocol.org/exchange/minidetail?type=30&id=9304093
https://bio-protocol.org/exchange/minidetail?id=3927489&type=30
https://bio-protocol.org/exchange/minidetail?type=30&id=9304093
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8143749?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


and exhaustion.[5][7] Furthermore, SHP2 signaling can modulate the function of various

immune cells, including macrophages and myeloid-derived suppressor cells (MDSCs), often

contributing to an immunosuppressive TME that fosters tumor progression and resistance to

therapy.[8][9] The dual role of SHP2 in both tumor cell proliferation and immune evasion makes

it a compelling therapeutic target in oncology.[10]

SHP389 (TNO155): A Potent and Selective Allosteric
SHP2 Inhibitor
SHP389 (TNO155) is an orally bioavailable, allosteric inhibitor that locks SHP2 in an auto-

inhibited conformation.[5][10] This mechanism of action provides high selectivity and potent

inhibition of SHP2 activity.[5] Preclinical studies have demonstrated that TNO155 can

effectively block RTK signaling and exhibits anti-tumor activity in various cancer models.[11]

Effects of SHP389 on the Tumor Microenvironment
SHP2 inhibition by agents like SHP389 instigates a multi-faceted remodeling of the TME,

impacting both innate and adaptive immune responses.

Modulation of T-Cell Function
SHP2 is a crucial downstream effector of the PD-1 signaling pathway, which is a major immune

checkpoint that suppresses T-cell activity.[7] Inhibition of SHP2 can augment CD8+ cytotoxic T-

cell mediated anti-tumor immunity.[10] Preclinical studies with SHP2 inhibitors have shown

increased production of effector cytokines such as IFN-γ and granzyme B by tumor-infiltrating

CD8+ T-cells.[10]

Repolarization of Tumor-Associated Macrophages
(TAMs)
Tumor-associated macrophages are a key component of the TME and can exist in either a pro-

inflammatory (M1) or an anti-inflammatory, pro-tumoral (M2) state. SHP2 signaling has been

implicated in promoting the M2-like phenotype of TAMs.[12] Inhibition of SHP2 can lead to the

repolarization of TAMs from an M2 to an M1 phenotype, thereby enhancing their anti-tumor

functions.[13][14]
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Impact on Myeloid-Derived Suppressor Cells (MDSCs)
Myeloid-derived suppressor cells are a heterogeneous population of immature myeloid cells

with potent immunosuppressive functions. SHP2 signaling is involved in the differentiation and

function of myeloid cells.[8][15] Inhibition of SHP2 has the potential to reduce the accumulation

and suppressive activity of MDSCs within the TME.[8]

Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of

SHP2 inhibitors, including SHP389 (TNO155).

Table 1: Clinical Trial Data for TNO155 (SHP389)
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Parameter Value Study/Reference

Phase I Monotherapy

(NCT03114319)

Number of Patients 118 [1][4]

Common Cancer Types
Colorectal (54%), GIST (16%),

NSCLC (12%)
[1][4]

Dosing Schedules

1.5-70 mg QD (2w on/1w off),

30-50 mg BID (2w on/1w off),

30-60 mg QD (3w on/1w off),

40 or 50 mg QD continuous

[1][4]

Most Common Treatment-

Related AEs (All Grades)

Increased blood CPK (28%),

peripheral edema (26%),

diarrhea (26%), acneiform

dermatitis (23%)

[1]

Best Observed Response
Stable Disease (SD) in 20% of

patients
[1][4]

Target Inhibition (≥50%

reduction in DUSP6

expression)

60% of patients at doses ≥20

mg/day
[1]

Phase Ib Combination with

Spartalizumab (anti-PD-1)

(NCT04000529)

Number of Patients (all doses) 57 [3]

Disease Control Rate (DCR) 26.3% [3]

Partial Response (PR) Rate 1.8% [3]

Phase Ib Combination with

JDQ433 (KRAS G12C

inhibitor) (NCT04699188)

Disease Control Rate (DCR) 83.3% [16]
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Table 2: Preclinical Data for SHP2 Inhibitors (SHP099)

Parameter Finding Model System Reference

Effect on CD8+ T-cells

IFN-γ and Granzyme

B production in tumor-

infiltrating CD8+ T-

cells

Increased
CT-26 colon cancer

xenograft
[10]

Proliferation of CD8+

T-cells in co-culture

with tumor spheroids

Increased

OVCAR-8 ovarian

cancer cells co-

cultured with PBMCs

[17]

Effect on

Macrophages

M1 macrophage

markers (iNOS, CD86,

TNF-α, IL-1β)

Decreased with SHP2

inhibition

LPS-induced BV2

microglial cells
[14]

M2 macrophage

markers (Arg-1,

CD163)

Increased with SHP2

inhibition

LPS-induced BV2

microglial cells
[14]

In Vivo Tumor Growth

Tumor Growth

Inhibition

Significant reduction

in tumor volume

CT-26 colon cancer

xenograft
[10]

Combination with anti-

PD-1 antibody

Synergistic tumor

growth inhibition

MC-38 and CT-26

colon cancer

xenograft models

[10]

Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of SHP2

inhibitor research.
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Flow Cytometry for Tumor-Infiltrating Lymphocytes
(TILs)
Objective: To quantify and phenotype immune cell populations within the tumor.

Protocol:

Tumor Dissociation: Freshly resected tumor tissue is mechanically minced and enzymatically

digested (e.g., using a tumor dissociation kit) to obtain a single-cell suspension.

Cell Staining:

Cells are washed and resuspended in FACS buffer (PBS with 2% FBS).

A viability dye is added to exclude dead cells.

Cells are incubated with a cocktail of fluorescently conjugated antibodies against cell

surface markers (e.g., CD45, CD3, CD4, CD8, PD-1) for 30 minutes at 4°C in the dark.

Intracellular Staining (for cytokines):

For cytokine analysis (e.g., IFN-γ, Granzyme B), cells are stimulated ex vivo (e.g., with

PMA/Ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6

hours.

After surface staining, cells are fixed and permeabilized using a fixation/permeabilization

buffer.

Cells are then incubated with antibodies against intracellular cytokines for 30 minutes at

4°C in the dark.

Data Acquisition and Analysis: Stained cells are acquired on a flow cytometer. Data is

analyzed using appropriate software to gate on specific cell populations and quantify marker

expression.

Macrophage Polarization Assay
Objective: To assess the effect of SHP2 inhibition on macrophage polarization.
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Protocol:

Macrophage Generation: Human peripheral blood mononuclear cells (PBMCs) are isolated

from healthy donor blood by density gradient centrifugation. Monocytes are isolated by

plastic adherence and differentiated into macrophages by culturing in the presence of M-CSF

(for M2 polarization) or GM-CSF (for M1 polarization) for 6-7 days.

Polarization and Treatment:

On day 7, macrophages are treated with polarizing stimuli: LPS and IFN-γ for M1

polarization, or IL-4 and IL-13 for M2 polarization.

The SHP2 inhibitor (e.g., SHP389) or vehicle control is added concurrently with the

polarizing stimuli.

Analysis of Polarization Markers: After 24-48 hours, macrophage polarization is assessed by:

Flow Cytometry: Staining for M1 (e.g., CD80, CD86) and M2 (e.g., CD163, CD206)

surface markers.

qPCR: Measuring the mRNA expression of M1 (e.g., INOS, TNF) and M2 (e.g., ARG1,

MRC1) signature genes.

ELISA: Quantifying the secretion of M1 (e.g., IL-12, TNF-α) and M2 (e.g., IL-10) cytokines

in the culture supernatant.

Western Blot for p-ERK
Objective: To measure the inhibition of RAS-MAPK signaling.

Protocol:

Cell Lysis: Cancer cells are treated with the SHP2 inhibitor or vehicle for the desired time.

Cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors.

Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

SDS-PAGE and Western Blotting:
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Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF

membrane.

The membrane is blocked with 5% BSA or non-fat milk in TBST for 1 hour.

The membrane is incubated with a primary antibody against phosphorylated ERK (p-ERK)

overnight at 4°C.

After washing, the membrane is incubated with an HRP-conjugated secondary antibody

for 1 hour at room temperature.

Detection and Analysis: The signal is detected using an enhanced chemiluminescence (ECL)

substrate. The membrane is then stripped and re-probed with an antibody against total ERK

as a loading control. Band intensities are quantified using densitometry software.

Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling

pathways and experimental workflows relevant to SHP389's mechanism of action.
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Caption: SHP2 in the RAS-MAPK Signaling Pathway.
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Caption: SHP2 in the PD-1 Immune Checkpoint Pathway.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.benchchem.com/product/b8143749?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8143749?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Isolate PBMCs
from whole blood

Isolate Monocytes
by plastic adherence

Differentiate into Macrophages
(M-CSF or GM-CSF)

Polarize Macrophages
(LPS/IFN-γ for M1, IL-4/IL-13 for M2)

+ SHP389/Vehicle

Analyze Polarization Markers

Flow Cytometry
(CD80, CD86, CD163, CD206)

qPCR
(INOS, TNF, ARG1, MRC1)

ELISA
(IL-12, TNF-α, IL-10)

Click to download full resolution via product page

Caption: Experimental Workflow for Macrophage Polarization Assay.

Conclusion and Future Directions
SHP389 (TNO155) represents a promising therapeutic agent that targets both the intrinsic

oncogenic signaling of cancer cells and the immunosuppressive tumor microenvironment. Its

ability to modulate key immune cell populations, including T-cells and macrophages, positions it

as a valuable component of combination therapies, particularly with immune checkpoint

inhibitors and other targeted agents. The ongoing clinical trials will further elucidate the safety

and efficacy of SHP389 in various cancer types and combination regimens. Future research

should continue to explore the complex interplay between SHP2 inhibition and the diverse
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cellular and molecular components of the TME to identify predictive biomarkers and optimize

treatment strategies for patients.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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